1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
Overview
Description
1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide is 253.14264148 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydroaminomethylation Studies
Research by Hamers et al. (2009) explored the hydroaminomethylation of 1-octene and piperidine using a pyrrole-substituted phosphine ligand. This study demonstrated high activities and selectivities in the process, which could be important in the synthesis of complex organic compounds, including those related to 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide (Hamers et al., 2009).
Enamine Chemistry
Rasmussen et al. (1981) investigated the cycloaddition reactions between enaminothiones and electrophilic olefins and acetylenes. Their work included the study of reactions involving pyrrolidinyl and piperidinyl compounds, which are structurally related to the compound of interest. Such studies provide insight into the reactivity and potential applications of these compounds in synthesizing diverse organic molecules (Rasmussen et al., 1981).
Pharmacological Investigations
Najar et al. (2011) discussed the enhancement of etoposide bioavailability by a piperine analogue, which is structurally related to piperidine derivatives. This research is significant for understanding how modifications in piperidine structures, such as those in 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide, can influence drug bioavailability and efficacy (Najar et al., 2011).
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Their research provides insights into how piperidine derivatives interact at the molecular level, which could be relevant for understanding the behavior of 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide in biological systems (Shim et al., 2002).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) conducted a study on the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. This research is relevant for understanding the potential therapeutic applications of piperidine derivatives in neurodegenerative diseases (Sugimoto et al., 1990).
Lipid Peroxidation Inhibition
Braughler et al. (1987) described the development of novel 21-amino steroids as inhibitors of iron-dependent lipid peroxidation, involving piperidine derivatives. This research highlights the potential use of piperidine structures in developing compounds that could mitigate oxidative stress-related damage (Braughler et al., 1987).
Properties
IUPAC Name |
1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQSOAVUYCKQHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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